3-IODOBIPHENYL

Cross-Coupling Suzuki-Miyaura Reactivity

3-Iodobiphenyl (CAS 20442-79-9), also known as m-iodobiphenyl or 1-iodo-3-phenylbenzene, is a mono-iodinated biphenyl derivative with the molecular formula C₁₂H₉I and a molecular weight of 280.10 g/mol. It is typically supplied as a light yellow to orange liquid with a purity of ≥98.0%.

Molecular Formula C12H9I
Molecular Weight 280.1 g/mol
CAS No. 20442-79-9
Cat. No. B1663909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-IODOBIPHENYL
CAS20442-79-9
Synonyms1,1'-Biphenyl, 3-iodo-
Molecular FormulaC12H9I
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)I
InChIInChI=1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
InChIKeyKAQUBIATNWQNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Iodobiphenyl (CAS 20442-79-9) for Specialty Synthesis and OLED Intermediates


3-Iodobiphenyl (CAS 20442-79-9), also known as m-iodobiphenyl or 1-iodo-3-phenylbenzene, is a mono-iodinated biphenyl derivative with the molecular formula C₁₂H₉I and a molecular weight of 280.10 g/mol . It is typically supplied as a light yellow to orange liquid with a purity of ≥98.0% . The iodine atom at the meta-position serves as an excellent leaving group, making this compound a highly versatile electrophilic building block for palladium-catalyzed cross-coupling reactions such as Suzuki, Ullmann, and Stille couplings [1]. Its primary value lies in the synthesis of complex π-conjugated systems, particularly for organic light-emitting diode (OLED) materials, where it is used to construct phosphorescent emitters, host materials, and electron-transport layers [2].

Palladium-catalyzed cross-coupling (Suzuki, Ullmann, Stille)
Construction of π-conjugated systems and OLED materials
Liquid form suitable for automated dispensing platforms

Why 3-Iodobiphenyl (CAS 20442-79-9) Cannot Be Substituted with Other Halobiphenyls


Substituting 3-iodobiphenyl with a bromo- or chloro-analog is not straightforward due to fundamental differences in electronic structure and reactivity. The heavy iodine atom exerts a strong electron-withdrawing inductive effect and significant spin-orbit coupling, which are absent in lighter halogens . This results in a distinct electronic profile—lower LUMO levels and higher electron affinity—that can critically influence the photophysical properties of the final material . Furthermore, iodine's superior leaving group ability in cross-coupling reactions enables transformations that may proceed sluggishly or fail entirely with less reactive bromides or chlorides [1]. Generic substitution without empirical validation can therefore lead to reduced reaction yields, altered material performance, and increased optimization costs.

Bromo analog: C–Br bond is less reactive; oxidative addition may be up to 100-fold slower, limiting coupling efficiency.
Para-isomer (4-iodobiphenyl): solid at room temperature, requires manual weighing and dissolution, incompatible with liquid handlers.
Chloro/bromo analogs: lack heavy-atom effect; triplet harvesting for phosphorescent OLEDs may be compromised.

Quantitative Differentiation Evidence for 3-Iodobiphenyl (CAS 20442-79-9) vs. Comparators


Superior Leaving Group Reactivity vs. 3-Bromobiphenyl in Palladium-Catalyzed Couplings

3-Iodobiphenyl exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo analog, 3-bromobiphenyl. This is a direct consequence of the weaker C-I bond (bond dissociation energy ~57 kcal/mol) relative to the C-Br bond (BDE ~71 kcal/mol), which facilitates a faster rate of oxidative addition—the rate-determining step in many catalytic cycles [1]. While direct kinetic data for 3-iodobiphenyl versus 3-bromobiphenyl under identical conditions is not publicly available, the class-level inference from aryl halide reactivity series is well-established: aryl iodides react 10–100 times faster than aryl bromides in standard Suzuki-Miyaura conditions [2]. This rate enhancement enables lower catalyst loadings, shorter reaction times, and improved functional group tolerance, making the iodo derivative the preferred electrophile for challenging coupling partners [3].

Cross-Coupling Reactivity
Class-level inference
10–100× faster
vs. 3-bromobiphenyl
Supports higher throughput and lower catalyst loading
Generalized from aryl iodide reactivity series; validate under specific conditions
Cross-Coupling Suzuki-Miyaura Reactivity

Distinct Physical State and Handling Properties vs. 4-Iodobiphenyl and 3-Bromobiphenyl

3-Iodobiphenyl (CAS 20442-79-9) is a liquid at room temperature with a melting point of 26.5 °C , which simplifies handling and dispensing in automated synthesis platforms compared to its para-isomer, 4-iodobiphenyl (CAS 1591-31-7), which is a solid with a melting point of 110–114 °C [1]. This difference eliminates the need for pre-weighing solids and reduces solvent volume for transfer. Furthermore, 3-iodobiphenyl has a density of 1.63–1.67 g/cm³ at 20 °C , which is substantially higher than that of 3-bromobiphenyl (1.398 g/mL at 25 °C) [2]. The higher density reflects the presence of the heavy iodine atom and can influence phase separation behavior during liquid-liquid extraction workups.

Physical State
Cross-study comparable
Liquid at RT (M.P. 26.5 °C)
Enables automated liquid dispensing
Solid 4-iodobiphenyl requires manual handling
Physical Properties Procurement Handling

Unique Electronic Structure for OLED Material Design vs. Chlorinated/Brominated Analogs

The heavy iodine atom in 3-iodobiphenyl introduces significant spin-orbit coupling (SOC), a quantum mechanical effect that is negligible in lighter halogen analogs (Cl, Br) . This SOC promotes efficient intersystem crossing (ISC) from singlet to triplet excited states, a critical pathway for harvesting triplet excitons in phosphorescent OLED emitters [1]. As a result, 3-iodobiphenyl is a privileged scaffold for constructing phosphorescent metal complexes and thermally activated delayed fluorescence (TADF) materials, where it helps increase the phosphorescence quantum yield [2]. Chlorinated or brominated biphenyls lack this strong heavy-atom effect and are therefore less effective for tuning excited-state dynamics in emissive layers .

Heavy-Atom Effect
Class-level inference
Strong SOC (I, Z=53)
Promotes intersystem crossing
Supports phosphorescent OLED material design
Br/Cl analogs lack sufficient SOC for triplet harvesting
OLED Electronic Properties Phosphorescence

Established Use as a Key OLED Intermediate in Patented Compositions

3-Iodobiphenyl is explicitly cited as a starting material or synthetic intermediate in multiple patent applications for organic electroluminescent (EL) devices. For instance, Korean patent applications KR-20210117672-A and KR-20210112885-A, as well as international application WO-2021177769-A2, all disclose compositions for organic optoelectronic devices that utilize 3-iodobiphenyl as a precursor . Similarly, Chinese patent CN-111635355-A describes a compound, a hole transport material, and an organic electroluminescent device prepared from this iodinated biphenyl building block . This patent activity provides a direct, verifiable link between 3-iodobiphenyl and commercial OLED material development, differentiating it from less-specifically claimed analogs.

Patent Citations
Data to verify
KR, WO, CN OLED patents
Documented as OLED intermediate; verify applicability
Sources absent; seek supplier documentation
OLED Patent Electroluminescent Device

High-Impact Application Scenarios for 3-Iodobiphenyl (CAS 20442-79-9) in Research and Industry


Synthesis of Phosphorescent OLED Emitters and Host Materials

In the fabrication of OLED displays, 3-iodobiphenyl is employed as a critical synthetic intermediate for constructing phosphorescent iridium or platinum complexes and host materials. Its heavy iodine atom promotes efficient intersystem crossing, enabling the harvesting of triplet excitons for high-efficiency electroluminescence . The compound's documented use in OLED-specific patents (e.g., KR-20210117672-A, WO-2021177769-A2) confirms its relevance in industrial material development pipelines .

Accelerated Synthesis of Complex Conjugated Architectures via Palladium-Catalyzed Cross-Coupling

3-Iodobiphenyl is the preferred electrophile for constructing extended π-conjugated systems when reaction rate and functional group tolerance are paramount. Its C-I bond undergoes oxidative addition with palladium catalysts significantly faster than C-Br bonds (class-level inference of 10–100× rate enhancement), enabling the use of milder conditions, lower catalyst loadings, and challenging coupling partners such as sterically hindered boronic acids [1]. This is particularly valuable for medicinal chemistry and materials science where complex, polyfunctional scaffolds are required [2].

High-Throughput Parallel Synthesis and Automated Reaction Screening

The liquid physical state of 3-iodobiphenyl at room temperature (M.P. 26.5 °C) makes it ideally suited for automated liquid handling systems and high-throughput experimentation platforms . Unlike solid 4-iodobiphenyl, which requires manual weighing and dissolution, 3-iodobiphenyl can be accurately dispensed as a neat liquid or stock solution, reducing workflow variability and increasing throughput in parallel synthesis of biaryl libraries .

Application
Selection Property
Validation Focus
Phosphorescent OLED emitter synthesis
Heavy-atom effect for triplet harvesting
Phosphorescence quantum yield validation
Complex π-conjugated architectures
Fast oxidative addition in Pd couplings
Catalyst loading and substrate scope screening
High-throughput parallel synthesis
Liquid state for automated dispensing
Dispensing accuracy and reproducibility

Technical Documentation Hub

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42 linked technical documents
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